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molecular formula C18H15Cl3N2S B1214277 Sulconazole CAS No. 61318-90-9

Sulconazole

Cat. No. B1214277
M. Wt: 397.7 g/mol
InChI Key: AFNXATANNDIXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038409

Procedure details

To a stirred solution of 330 mg sodium hydroxide in 30 ml methanol under nitrogen is added 810 mg of 1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate and the mixture is stirred at room temperature for ca. 30 minutes (until thin layer chromatography shows the disappearance of the ester). α,p-dichlorotoluene (350 mg) is then added, the solution stirred a further 15 minutes and the solvent removed under reduced pressure. Ether and water are then added to the residue and the ether extract washed with water, dried (MgSO4) and concentrated. Dropwise addition of nitric acid (d = 1.42) until precipitation is complete gives the nitrate salt of 1-[2,4-dichloro-β-(4-chlorobenzylthio)phenethyl]imidazole, recrystallized from acetone, mp 130.5°-132° C.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)(=O)C(O)=O.[Cl:9][C:10]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:11]=1[CH:12]([S:19][C:20]([CH3:22])=O)[CH2:13][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.[CH:28]1C(CCl)=[CH:32][CH:31]=[C:30]([Cl:36])[CH:29]=1>CO>[Cl:9][C:10]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:11]=1[CH:12]([S:19][CH2:20][C:22]1[CH:32]=[CH:31][C:30]([Cl:36])=[CH:29][CH:28]=1)[CH2:13][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate
Quantity
810 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O.ClC1=C(C(CN2C=NC=C2)SC(=O)C)C=CC(=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
C1=CC(=CC=C1CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for ca. 30 minutes (until thin layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ether and water are then added to the residue
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Dropwise addition of nitric acid (d = 1.42)
CUSTOM
Type
CUSTOM
Details
until precipitation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(CN2C=NC=C2)SCC2=CC=C(C=C2)Cl)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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